molecular formula C10H19N B1624012 (2-Cyclohex-1-EN-1-ylethyl)ethylamine CAS No. 356530-87-5

(2-Cyclohex-1-EN-1-ylethyl)ethylamine

Cat. No.: B1624012
CAS No.: 356530-87-5
M. Wt: 153.26 g/mol
InChI Key: JAROGWBXHJVFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclohex-1-EN-1-ylethyl)ethylamine is an organic compound with the molecular formula C8H15N. It is characterized by the presence of a cyclohexene ring attached to an ethylamine group. This compound is a colorless to light yellow liquid with a strong amine odor and is slightly soluble in chloroform and methanol .

Scientific Research Applications

(2-Cyclohex-1-EN-1-ylethyl)ethylamine has several applications in scientific research:

Safety and Hazards

(2-Cyclohex-1-EN-1-ylethyl)ethylamine is classified as a flammable liquid and vapor. It causes serious eye damage and is harmful if inhaled . It is advised to avoid breathing the gas and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Cyclohex-1-EN-1-ylethyl)ethylamine can be synthesized through the reaction of 1-cyclohexene with ethylamine under suitable conditions. Common methods include:

    Acidic Conditions: The addition of ethylamine to 1-cyclohexene in the presence of an acid catalyst.

    Heating and Catalysis: The reaction can also be facilitated by heating the reactants in the presence of a catalyst to promote the formation of the desired product[][2].

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis, which allows for efficient production with in-line separation and without intermediate purification. This method can achieve a high yield and throughput .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohex-1-EN-1-ylethyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohex-1-EN-1-ylethyl)ethylamine is unique due to the presence of both the cyclohexene ring and the ethylamine group, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This dual functionality makes it a versatile compound in both synthetic and research applications .

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-11-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAROGWBXHJVFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408894
Record name (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356530-87-5
Record name (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Cyclohex-1-EN-1-ylethyl)ethylamine
Reactant of Route 2
Reactant of Route 2
(2-Cyclohex-1-EN-1-ylethyl)ethylamine
Reactant of Route 3
Reactant of Route 3
(2-Cyclohex-1-EN-1-ylethyl)ethylamine
Reactant of Route 4
Reactant of Route 4
(2-Cyclohex-1-EN-1-ylethyl)ethylamine
Reactant of Route 5
Reactant of Route 5
(2-Cyclohex-1-EN-1-ylethyl)ethylamine
Reactant of Route 6
Reactant of Route 6
(2-Cyclohex-1-EN-1-ylethyl)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.